
5-Methyl-3-methylidenehex-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutyl-buten-3-yne is an organic compound with the molecular formula C8H12. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Isobutyl-buten-3-yne can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
On an industrial scale, 2-Isobutyl-buten-3-yne can be produced using catalytic processes. One method involves the dehydrogenation of isobutyl-substituted alkenes in the presence of a palladium catalyst. This process is efficient and allows for the production of large quantities of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isobutyl-buten-3-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes, depending on the reaction conditions and catalysts used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides, sodium hydride (NaH), and other strong bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted alkynes and alkenes.
Wissenschaftliche Forschungsanwendungen
2-Isobutyl-buten-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials
Wirkmechanismus
The mechanism of action of 2-Isobutyl-buten-3-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond acts as a site for nucleophilic attack, allowing the compound to undergo addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobutylene (2-methylpropene): A four-carbon branched alkene with similar industrial applications.
1-Butyne: A linear alkyne with different reactivity due to the absence of branching.
2-Methyl-1-buten-3-yne: Another alkyne with a similar structure but different substituents.
Uniqueness
2-Isobutyl-buten-3-yne is unique due to its branched structure and the presence of both a triple bond and an isobutyl group. This combination imparts distinct reactivity and makes it a valuable compound for various synthetic applications .
Eigenschaften
CAS-Nummer |
51006-92-9 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
5-methyl-3-methylidenehex-1-yne |
InChI |
InChI=1S/C8H12/c1-5-8(4)6-7(2)3/h1,7H,4,6H2,2-3H3 |
InChI-Schlüssel |
XJBGJIHHXFXOFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



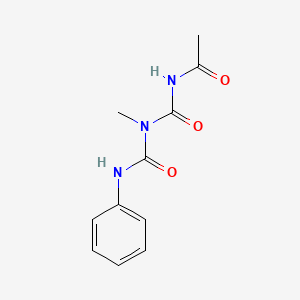
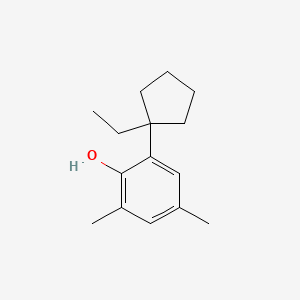
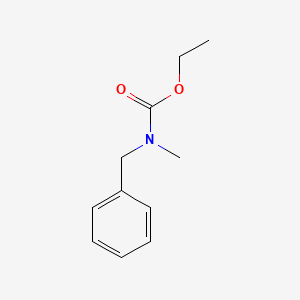
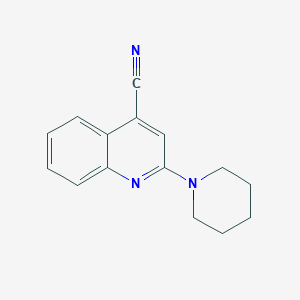
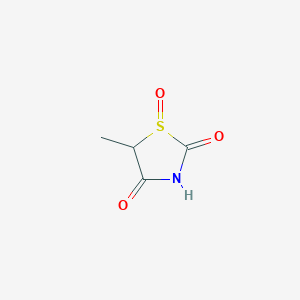
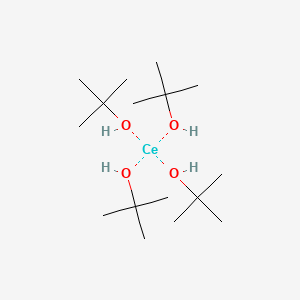
![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
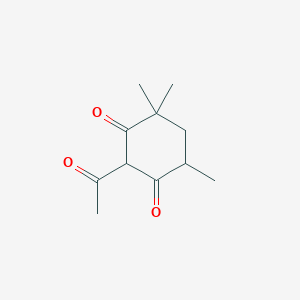
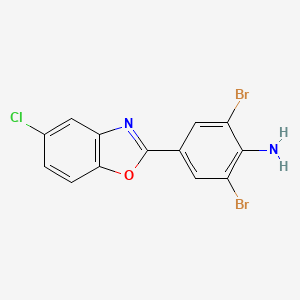
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
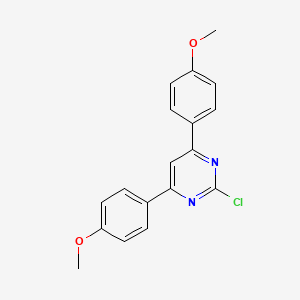
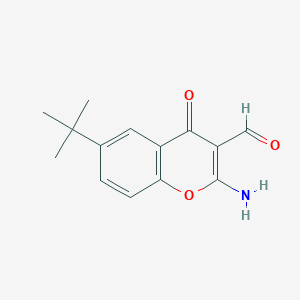
![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
